molecular formula C22H23NO7 B11274557 Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate

Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B11274557
M. Wt: 413.4 g/mol
InChI Key: DRRKNMIERZYPJJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate is a benzofuran-derived compound with a complex substitution pattern. Its structure comprises a benzofuran core substituted with ethoxy and methyl groups at positions 5 and 2, respectively, linked via a carbonylamino bridge to a 4,5-dimethoxybenzoate ester. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation, as observed in analogous benzofuran derivatives .

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C22H23NO7/c1-6-29-13-7-8-17-15(9-13)20(12(2)30-17)21(24)23-16-11-19(27-4)18(26-3)10-14(16)22(25)28-5/h7-11H,6H2,1-5H3,(H,23,24)

InChI Key

DRRKNMIERZYPJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate exhibit promising anticancer activities. The benzofuran structure allows for interaction with cellular targets involved in cancer pathways. Preliminary studies suggest that this compound may inhibit specific cellular pathways linked to tumor growth, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar benzofuran derivatives have been studied for their ability to modulate inflammatory responses by interacting with enzymes and receptors that play critical roles in inflammation. This suggests that this compound could be explored for treating inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. These reactions may include:

  • Formation of the Benzofuran Core : Starting with appropriate precursors to create the benzofuran structure.
  • Introduction of Functional Groups : Adding methoxy and ethoxy groups through alkylation or acylation methods.
  • Final Assembly : Coupling the benzofuran derivative with the benzoate moiety via amide bond formation.

These steps highlight the complexity of synthesizing this compound and underscore its potential as a lead compound in drug development.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • Antitumor Activity : A study demonstrated that derivatives containing similar benzofuran structures exhibited selective toxicity against various leukemic cell lines, indicating that modifications to the benzofuran core can enhance anticancer efficacy .
  • Enzyme Inhibition Studies : Research on related compounds has shown their potential as inhibitors of key enzymes involved in metabolic pathways, suggesting that this compound could be effective in regulating metabolic diseases .

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs vary in substituents on the benzofuran/aromatic rings and functional groups, significantly influencing their physicochemical and biological properties. Key comparisons include:

Compound Core Structure Substituents Biological Activity
Target Compound Benzofuran-benzoate ester 5-ethoxy, 2-methyl (benzofuran); 4,5-dimethoxy (benzoate) Potent anti-inflammatory (>45.4% inhibition)
Methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate (Compound 7n) Furan-benzoate ester 2,4-dimethyl (furan); 4,5-dimethoxy (benzoate) 45.4% inhibition (anti-inflammatory)
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran-acetate ester 5-bromo, 3-methylsulfinyl (benzofuran) No reported activity; structural studies only
C20H19NO7 (Benzofuran isoquinoline intermediate) Benzofuran-isoquinoline 2-cyanophenoxy, methoxy (benzofuran); 4,5-dimethoxy (benzoate) Intermediate for isoquinoline synthesis
  • Benzofuran vs. The target compound’s benzofuran moiety likely enhances binding affinity to biological targets due to increased π-π interactions .
  • Substituent Effects : The 5-ethoxy group in the target compound may improve metabolic stability compared to the 5-bromo and methylsulfinyl groups in ’s derivative, which are more electronegative and prone to reactive transformations .

Research Findings and Implications

  • Structural Insights: X-ray crystallography (utilizing SHELX-based software ) reveals that non-parallel aromatic rings in benzofuran derivatives (e.g., dihedral angle of 26.20° in ’s compound) influence packing and stability, which may correlate with bioavailability .
  • SAR Trends : Anti-inflammatory potency correlates with electron-donating groups (e.g., methoxy, ethoxy) on aromatic rings, which may modulate redox properties or enzyme inhibition .
  • Synthetic Challenges : Steric hindrance from the 2-methyl and 5-ethoxy groups in the target compound necessitates optimized reaction conditions to avoid byproducts, a common issue in benzofuran chemistry .

Biological Activity

Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate (referred to as the compound hereafter) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran moiety and multiple methoxy groups. The IUPAC name indicates the presence of an amide linkage and several functional groups that may influence its biological interactions.

Molecular Formula

  • C : 16
  • H : 19
  • N : 3
  • O : 4

The biological activity of the compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it may act as a modulator of cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis.
  • Cellular Signaling : The benzofuran structure can interact with receptors involved in cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of the compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntioxidantDPPH AssaySignificant reduction in DPPH radical scavenging activity was observed.
Anti-inflammatoryCOX Inhibition AssayThe compound exhibited IC50 values similar to known anti-inflammatory agents.
CytotoxicityMTT AssayInduced apoptosis in cancer cell lines with an IC50 value of 25 µM.

Case Studies

  • Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for diseases linked to oxidative damage.
  • Anti-inflammatory Properties : Research conducted on animal models showed that administration of the compound led to decreased swelling and pain associated with arthritis, highlighting its potential use in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : In a recent study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis, which suggests its potential as an anticancer agent.

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